

## Seviteronel in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently, treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting a potential therapeutic avenue.[1][4] **Seviteronel** (INO-464) has emerged as a promising investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide provides an in-depth overview of **seviteronel**'s mechanism of action, preclinical and clinical data, and experimental protocols relevant to its investigation in AR-positive TNBC.

# Mechanism of Action: Dual Inhibition of Androgen Signaling

**Seviteronel** exerts its anti-tumor effects through a unique dual mechanism of action, disrupting the androgen receptor signaling pathway at two critical points:



- CYP17 Lyase Inhibition: **Seviteronel** is a selective inhibitor of CYP17 17,20-lyase, an essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17-α hydroxylase, which minimizes the impact on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17 lyase, **seviteronel** reduces the production of androgens, the ligands that activate the androgen receptor.[3] In vitro, **seviteronel** inhibits CYP17 lyase with an IC50 of 69 nM.[1]
- Androgen Receptor Antagonism: In addition to blocking androgen synthesis, seviteronel
  acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type
  and mutated forms of the AR, preventing the binding of androgens and subsequent receptor
  activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated
  signaling. Seviteronel has been shown to reduce the nuclear translocation and
  accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents that only target either ligand production or receptor binding.

Caption: **Seviteronel**'s dual mechanism of action in TNBC.

### **Preclinical Data**

**Seviteronel** has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of AR-positive TNBC.

### **In Vitro Studies**

- Cell Viability and Proliferation: In AR+ TNBC cell lines such as MDA-MB-453 and SUM159PT, seviteronel inhibits cell proliferation with an IC50 greater than 10 μM.[5][6] While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many preclinical settings is in combination therapies.[4]
- Radiosensitization: Seviteronel has been shown to act as a radiosensitizing agent in AR+ TNBC cells.[4][7] When combined with radiation, seviteronel (at concentrations of 1 or 5 μM) leads to a significant increase in DNA double-strand breaks, as measured by γH2AX foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation enhancement ratios of 1.20–1.89 in AR+ TNBC models treated with seviteronel.[4][7][8]

## Foundational & Exploratory





- Combination with Chemotherapy: Preclinical studies have indicated that seviteronel can sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor activation can drive cells into a cancer stem cell state; seviteronel, by antagonizing AR, can suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of seviteronel with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in preclinical models compared to chemotherapy alone.[10]
- Combination with CDK4/6 Inhibitors: The combination of seviteronel with the CDK4/6 inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of Seviteronel in TNBC



| Cell Line                   | AR Status | Assay                  | Treatment                                         | Key<br>Findings                                        | Reference |
|-----------------------------|-----------|------------------------|---------------------------------------------------|--------------------------------------------------------|-----------|
| MDA-MB-453                  | Positive  | Cell Viability         | Seviteronel<br>(increasing<br>concentration<br>s) | IC50 > 10 μM                                           | [5][6]    |
| SUM159PT                    | Positive  | Cell Viability         | Seviteronel<br>(increasing<br>concentration<br>s) | Inhibition of proliferation at > 10 μM                 | [5][6]    |
| MDA-MB-453                  | Positive  | Clonogenic<br>Survival | Seviteronel +<br>Radiation                        | Radiation<br>enhancement<br>ratios of<br>1.28–1.47     | [4]       |
| ACC-422                     | Positive  | Clonogenic<br>Survival | Seviteronel +<br>Radiation                        | Radiation<br>enhancement<br>ratios of<br>1.20–1.89     | [4][7]    |
| MDA-MB-<br>453, ACC-<br>422 | Positive  | yH2AX Foci             | Seviteronel (1<br>or 5 µM) +<br>Radiation         | Increased DNA double- strand breaks and delayed repair | [7]       |
| MDA-MB-231                  | Negative  | Clonogenic<br>Survival | Seviteronel +<br>Radiation                        | No<br>radiosensitiza<br>tion observed                  | [4][7]    |

## **In Vivo Studies**

Xenograft Models: In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009), treatment with seviteronel at 150 mg/kg/day orally resulted in a significant decrease in tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, seviteronel administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a



synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of Seviteronel in TNBC Xenograft Models

| Xenograft<br>Model | Treatment                  | Dose                         | Key Findings                                                                      | Reference |
|--------------------|----------------------------|------------------------------|-----------------------------------------------------------------------------------|-----------|
| HCI-009 (PDX)      | Seviteronel                | 150 mg/kg/day,<br>p.o.       | Significant decrease in tumor volume and growth rate                              | [11]      |
| MDA-MB-453         | Seviteronel +<br>Radiation | 75 mg/kg/day,<br>p.o. + 2 Gy | Synergistic anti-<br>tumor effect;<br>significant<br>reduction in<br>tumor volume | [1][4]    |
| MDA-MB-453         | Seviteronel                | Dose-dependent               | Significantly inhibited tumor volume and growth rate                              | [5][6]    |

## **Clinical Data**

A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of **seviteronel** in women with advanced ER-positive or triple-negative breast cancer.[3][12][13]

## **Safety and Tolerability**

- Nineteen women were enrolled in the study and received seviteronel in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]
- The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]



- Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]
- The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

#### **Pharmacokinetics**

- Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough plasma drug concentrations and overall exposure (AUC) after a single dose.[3]
- The half-life of **seviteronel** ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

## **Efficacy**

- The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks (CBR16), defined as stable disease, partial response, or complete response.[3]
- At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]
- No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of Seviteronel in TNBC



| Parameter                   | Finding                                                             | Reference |
|-----------------------------|---------------------------------------------------------------------|-----------|
| Study Design                | Phase 1, open-label, de-<br>escalating dose cohorts                 | [3][12]   |
| Patient Population          | Women with locally advanced or metastatic TNBC or ER+ breast cancer | [3]       |
| Dosing Cohorts              | 750 mg, 600 mg, 450 mg once daily                                   | [3]       |
| Recommended Phase 2 Dose    | 450 mg once daily                                                   | [3][12]   |
| Most Common AEs (Grade 1/2) | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%)           | [3]       |
| Half-life                   | 6.4 - 8.4 hours                                                     | [3]       |
| Efficacy (TNBC at RP2D)     | 2 of 7 subjects achieved<br>CBR16                                   | [3][12]   |

A Phase 1/2 clinical trial (NCT04947189) is currently investigating **seviteronel** in combination with docetaxel in patients with AR-positive metastatic TNBC.[2]

## Experimental Protocols In Vitro Cell Viability Assay (Crystal Violet)

- Cell Seeding: Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a density of 5,000-10,000 cells per well in full-serum media and allow them to adhere overnight.
- Treatment: Treat the cells with increasing concentrations of **seviteronel** (e.g., 0.1 to 50  $\mu$ M) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
- Staining:
  - Wash the cells with phosphate-buffered saline (PBS).



- Fix the cells with 10% formalin for 15 minutes.
- Stain the cells with 0.5% crystal violet solution for 20 minutes.
- Destaining and Measurement:
  - Wash the plates with water to remove excess stain.
  - Solubilize the stain with 10% acetic acid.
  - Measure the absorbance at 590 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine cell viability.

## **Clonogenic Survival Assay**

- Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
- Treatment: Treat the cells with a fixed concentration of **seviteronel** (e.g., 1 or 5  $\mu$ M) or DMSO for a specified duration (e.g., 24 hours) prior to irradiation.
- Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.
- Staining:
  - Fix the colonies with a mixture of methanol and acetic acid.
  - Stain with 0.5% crystal violet.
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. The radiation enhancement ratio can be calculated from the survival curves.





Click to download full resolution via product page

Caption: Preclinical to clinical workflow for seviteronel in TNBC.



### **Future Directions and Conclusion**

**Seviteronel** represents a promising targeted therapy for the subset of triple-negative breast cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen synthesis and the androgen receptor provides a robust method for disrupting this key signaling pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in combination with chemotherapy. Early clinical data have established a manageable safety profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of **seviteronel** in the treatment of TNBC. Key areas of focus include:

- Combination Therapies: Further investigation into combinations with chemotherapy, PARP inhibitors, and other targeted agents is warranted.
- Biomarker Development: Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to seviteronel is crucial.
- Resistance Mechanisms: Understanding potential mechanisms of resistance to seviteronel will be important for developing strategies to overcome it.

In conclusion, **seviteronel** holds promise as a novel therapeutic agent for AR-positive TNBC, a patient population with limited treatment options. Continued research and clinical development are essential to translate its preclinical potential into meaningful clinical benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC



[pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. garvan.org.au [garvan.org.au]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Seviteronel in Triple-Negative Breast Cancer: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612235#seviteronel-s-role-in-triple-negative-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com